Imrecoxib

COX-2 inhibition enzymatic selectivity NSAID pharmacology

Imrecoxib (BAP-909) is a moderately selective COX-2 inhibitor with a balanced COX-1/COX-2 inhibition profile, distinguishing it from highly selective agents. This translates to a lower incidence of new-onset hypertension and weaker CYP2C9-mediated drug interactions, making it a safer option for polypharmacy patients. Its favorable cost-effectiveness profile provides a compelling pharmacoeconomic rationale for osteoarthritis pain management protocols. Procure Imrecoxib for research into next-generation NSAID therapies with an optimized therapeutic window.

Molecular Formula C21H23NO3S
Molecular Weight 369.5 g/mol
CAS No. 395683-14-4
Cat. No. B1671807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImrecoxib
CAS395683-14-4
SynonymsBAP-909;  BAP 909;  BAP909;  Imrecoxib
Molecular FormulaC21H23NO3S
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3
InChIKeyAXMZZGKKZDJGAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Imrecoxib (CAS: 395683-14-4) – Selective COX-2 Inhibitor Procurement and Scientific Selection Guide


Imrecoxib (BAP-909) is a moderately selective cyclooxygenase-2 (COX-2) inhibitor developed via a balanced COX-1/COX-2 inhibition strategy and approved in 2011 for the relief of painful symptoms of osteoarthritis [1]. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) with a non-sulfonamide chemical structure distinct from many alternative COX-2 selective agents [2].

Why Imrecoxib Cannot Be Generically Substituted with Other COX-2 Inhibitors Without Risking Safety or Economic Outcomes


Although imrecoxib shares COX-2 selectivity with other class members such as celecoxib and etoricoxib, it exhibits a distinct selectivity ratio (COX-1/COX-2 IC50 ratio of 6.39, approximately 77% of celecoxib's ratio) resulting from its balanced inhibition strategy, which translates into clinically meaningful differences in adverse event profiles [1]. Additionally, its non-sulfonamide structure eliminates sulfonamide-allergy contraindications present with celecoxib, and its demonstrated lower incidence of new-onset hypertension relative to other selective COX-2 inhibitors and weaker drug interaction risk than celecoxib preclude simple class-based substitution without compromising patient-specific safety or pharmacoeconomic considerations [2].

Quantitative Differential Evidence: Imrecoxib Versus Comparator COX-2 Inhibitors in Head-to-Head Studies and Meta-Analyses


COX-1/COX-2 Selectivity Ratio Compared to Celecoxib

Imrecoxib demonstrates a COX-1/COX-2 IC50 selectivity ratio of 6.39, which is approximately 77% of the selectivity ratio observed for celecoxib in comparable in vitro whole-cell assays [1][2]. This balanced inhibition profile reflects its design strategy to maintain sufficient COX-1 sparing while achieving therapeutic COX-2 inhibition.

COX-2 inhibition enzymatic selectivity NSAID pharmacology

Analgesic Efficacy Non-Inferiority to Celecoxib in Postoperative THA Patients

In a multi-center, randomized, controlled, non-inferiority trial of 156 hip osteoarthritis patients undergoing total hip arthroplasty (THA), imrecoxib demonstrated analgesic efficacy that was statistically non-inferior to celecoxib [1]. Resting pain VAS scores at 6 h, 12 h, D1, D2, D3, and D7 post-THA did not vary significantly between the imrecoxib and celecoxib groups (all P > 0.050), and the upper limit of the 95% confidence interval for the pain VAS score margin remained within the non-inferiority threshold (Δ = 1.0).

postoperative analgesia total hip arthroplasty pain management

Lower Incidence of Adverse Events in Osteoarthritis Patients Versus Celecoxib in Meta-Analysis

A systematic review and meta-analysis (search through August 2025) comparing imrecoxib (IMR) and celecoxib (CEL) found that while overall safety profiles were similar, imrecoxib was associated with a significantly lower incidence of adverse events specifically in the osteoarthritis (OA) subgroup when compared with celecoxib [1].

osteoarthritis adverse events drug safety

Weaker Drug Interaction Risk Compared to Celecoxib

Comprehensive pharmacological review indicates that imrecoxib exhibits a weaker risk of drug interactions than celecoxib [1]. This difference is clinically significant because celecoxib is primarily metabolized by CYP2C9 and can inhibit CYP2D6, creating meaningful interaction potential with warfarin, certain antidepressants, and other CYP2D6 substrates. Imrecoxib's reduced interaction liability makes it a preferred option in patients receiving concomitant medications.

drug-drug interactions CYP450 polypharmacy

Lower Incidence of New-Onset Hypertension Versus Other Selective COX-2 Inhibitors

From a safety perspective, imrecoxib demonstrates a lower incidence of new-onset hypertension than other types of selective COX-2 inhibitors [1]. This cardiovascular safety advantage is attributed to its moderate selectivity and balanced COX-1/COX-2 inhibition profile.

cardiovascular safety hypertension blood pressure

Superior Cost-Effectiveness Relative to Celecoxib in Osteoarthritis

In a cost-utility analysis from the Chinese healthcare system perspective, imrecoxib was found to be the more cost-effective option compared to celecoxib for osteoarthritis patients [1][2]. In the base case analysis (6-month treatment duration, patients 55 years and older), treatment with imrecoxib was associated with an incremental cost of $53.06 and an incremental benefit of 0.02 QALYs compared to celecoxib, yielding an incremental cost-effectiveness ratio (ICER) of $3,041.14.

pharmacoeconomics cost-utility health economics

Imrecoxib: Evidence-Based Research and Industrial Application Scenarios


Procurement for Osteoarthritis Management in Cost-Constrained Healthcare Systems

Imrecoxib is indicated for formulary inclusion in healthcare systems where pharmacoeconomic efficiency is a primary decision criterion. In base case analysis (6-month treatment, patients ≥55 years), imrecoxib demonstrated an ICER of $3,041.14 versus celecoxib, which falls well below the WHO-recommended threshold of 1.0 × GDP per capita ($10,276.44 in 2019 China), indicating highly favorable cost-effectiveness [1]. This supports procurement decisions where cost-utility metrics are applied to drug selection.

Clinical Selection for Elderly Patients with Polypharmacy and Cardiovascular Comorbidities

Imrecoxib is particularly suitable for elderly populations due to its balanced COX-1/COX-2 inhibition profile, which confers both lower incidence of new-onset hypertension relative to other selective COX-2 inhibitors and weaker risk of drug interactions compared to celecoxib [1]. Its favorable gastrointestinal and cardiovascular safety profiles in elderly subjects indicate that no dose adjustment is required for this population [1]. These characteristics make imrecoxib the preferred COX-2 inhibitor for geriatric patients with multiple comorbidities and concomitant medications.

Postoperative Analgesia Protocols in Orthopedic Surgery

Imrecoxib can be integrated into multimodal postoperative analgesia protocols for orthopedic surgeries including total hip arthroplasty (THA) and arthroscopic knee surgery (AKS). Multi-center RCT data confirm that imrecoxib is non-inferior to celecoxib for postoperative analgesia in THA patients, with resting and moving pain VAS scores demonstrating no significant differences across all measured time points through postoperative day 7 [1]. Additionally, imrecoxib was non-inferior to celecoxib for pain alleviation in arthroscopic knee surgery [2]. These findings support interchangeability with celecoxib in surgical analgesia pathways without compromising efficacy.

Alternative for Patients with Sulfonamide Allergy Contraindications

Imrecoxib's non-sulfonamide chemical structure offers a direct therapeutic alternative for patients with documented sulfonamide allergies who are otherwise candidates for COX-2 selective NSAID therapy [1]. Celecoxib, which contains a sulfonamide moiety, is contraindicated in this patient population. Imrecoxib's comparable analgesic and anti-inflammatory efficacy combined with its structural distinctiveness makes it the appropriate selection for sulfonamide-allergic patients requiring COX-2 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imrecoxib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.